molecular formula C12H18F2OSi B1400404 Tert-butyl(3,5-difluorophenoxy)dimethylsilane CAS No. 917827-99-7

Tert-butyl(3,5-difluorophenoxy)dimethylsilane

Cat. No.: B1400404
CAS No.: 917827-99-7
M. Wt: 244.35 g/mol
InChI Key: PZQUXRDXGBJVAR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₂H₁₈F₂OSi and exhibits a molecular weight of 244.35 grams per mole. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple functional group designations that precisely describe its molecular architecture. The primary name, this compound, follows International Union of Pure and Applied Chemistry nomenclature conventions, while alternative systematic names include 1-[[(1,1-Dimethylethyl)Dimethylsilyl]Oxy]-3,5-Difluoro-Benzene.

The compound's structural identity is definitively characterized by its Simplified Molecular Input Line Entry System notation: CSi(C(C)(C)C)C. This notation reveals the central silicon atom bonded to two methyl groups, one tert-butyl group, and one 3,5-difluorophenoxy group through an oxygen linkage. The compound has been assigned the MDL number MFCD23164074, providing an additional unique identifier for database searches and chemical inventory management.

The following table summarizes the fundamental chemical properties of this compound:

Property Value Source
Chemical Abstracts Service Number 917827-99-7
Molecular Formula C₁₂H₁₈F₂OSi
Molecular Weight 244.35 g/mol
MDL Number MFCD23164074
SMILES Notation CSi(C(C)(C)C)C

The structural architecture of this compound incorporates several notable features that contribute to its chemical behavior and potential applications. The tert-butyl dimethylsilyl group functions as a bulky, electron-donating protecting group commonly employed in organic synthesis for the temporary protection of hydroxyl functionalities. The 3,5-difluorophenoxy moiety introduces significant electronic effects through the electron-withdrawing fluorine substituents positioned meta to the oxygen linkage, which can influence both the reactivity and stability of the silicon-oxygen bond.

Historical Context in Organosilicon Chemistry

The development of compounds such as this compound must be understood within the broader historical evolution of organosilicon chemistry, which traces its origins to the pioneering work of nineteenth-century chemists. The foundational moment in organosilicon chemistry occurred in 1863 when French chemists Charles Friedel and James Mason Crafts successfully synthesized tetraethylsilane through the reaction of ethylene with silicon tetrachloride in a sealed tube, marking the beginning of systematic organosilicon research. This breakthrough established the fundamental principle that silicon atoms could form stable bonds with carbon-containing groups, laying the groundwork for the vast field of organosilicon chemistry that would follow.

The period from 1904 to 1937 witnessed significant expansion in organosilicon research, during which scientists not only synthesized numerous simple organosilicon compounds but also discovered both cyclic and linear polysiloxanes. This era of discovery was characterized by systematic exploration of silicon-carbon bonding possibilities and the recognition that organosilicon compounds possessed unique properties distinct from their carbon-based analogs. The work of Alfred Stock during this period also contributed to the discovery of many silanes, further expanding the known universe of organosilicon chemistry.

The evolution toward more sophisticated organosilicon compounds like this compound reflects decades of advancement in synthetic methodology and understanding of structure-property relationships. Modern organosilicon chemistry has been revolutionized by the development of the Direct Process, which enables the large-scale production of methyl chlorosilanes through the reaction of methyl chloride with silicon-copper alloys. This industrial process, producing approximately one million tons of organosilicon compounds annually, has made complex organosilicon reagents more accessible for research and commercial applications.

The incorporation of fluorinated aromatic groups into organosilicon frameworks represents a particularly sophisticated development in the field. Organosilicon fluorescent materials have attracted considerable attention due to their unique fluorescence properties, which differ significantly from silicon-free fluorescent materials. These compounds have found broad application prospects in chemosensor development, bioimaging applications, and light-emitting diode technologies, demonstrating the versatility and utility of modern organosilicon chemistry.

Contemporary organosilicon chemistry has also benefited from advances in catalytic methodology, particularly hydrosilylation reactions that enable the formation of silicon-carbon bonds through the addition of compounds containing silicon-hydrogen bonds to unsaturated substrates. These catalytic processes, typically employing platinum group metal catalysts, have expanded the synthetic toolkit available for preparing complex organosilicon compounds with precise structural control.

The development of compounds like this compound also reflects the growing recognition of organosilicon reagents as valuable alternatives to traditional organometallic reagents in cross-coupling chemistry. The lack of toxicity, high chemical stability, and low molecular weight of organosilane compounds make them ideal nucleophilic partners in palladium-catalyzed cross-coupling reactions with organic halides and pseudohalides. These reactions proceed under mild conditions and produce easily removable polysiloxane byproducts, making them attractive for synthetic applications.

Properties

IUPAC Name

tert-butyl-(3,5-difluorophenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-11-7-9(13)6-10(14)8-11/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQUXRDXGBJVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Scheme:

3,5-Difluorophenol + tert-butyldimethylsilyl chloride → this compound

Preparation Methods

Base-Mediated Silylation Using TBDMSCl

  • Reagents: 3,5-difluorophenol, tert-butyldimethylsilyl chloride, base (commonly imidazole, triethylamine, or pyridine), and anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
  • Procedure: The phenol is dissolved in anhydrous solvent, and the base is added to deprotonate the phenol, forming the phenolate ion. TBDMSCl is then added dropwise under inert atmosphere at 0°C to room temperature. The reaction mixture is stirred for several hours until completion.
  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. Purification is typically achieved by column chromatography.
  • Yield: Generally high yields (>80%) are reported for silyl ether formation under optimized conditions.

Use of Silyl Triflates

  • Reagents: tert-butyldimethylsilyl triflate (TBDMSOTf) is a more reactive silylating agent that can be used with weaker bases or even under milder conditions.
  • Procedure: Similar to TBDMSCl, but due to higher reactivity, the reaction can proceed at lower temperatures and shorter times.
  • Advantages: Higher reactivity allows for silylation of sterically hindered or less reactive phenols.
  • Yield: Comparable or improved yields relative to TBDMSCl methods.

Catalytic Methods and Solvent Effects

  • Various catalysts such as DMAP (4-dimethylaminopyridine) can be employed to accelerate silylation.
  • Solvent choice impacts reaction rate and selectivity; dichloromethane and tetrahydrofuran are preferred for their ability to dissolve reactants and facilitate silylation.

Representative Experimental Data

Parameter Typical Conditions Observations/Notes
Phenol substrate 3,5-Difluorophenol Purity >99%
Silylating agent tert-Butyldimethylsilyl chloride or triflate TBDMSCl commonly used
Base Imidazole, triethylamine, or pyridine Imidazole often preferred for mildness
Solvent Anhydrous dichloromethane or tetrahydrofuran Dry conditions essential
Temperature 0°C to room temperature Lower temp controls side reactions
Reaction time 1 to 12 hours Monitored by TLC or NMR
Yield 80-95% High purity product
Purification Column chromatography (silica gel) Eluent: hexane/ethyl acetate mixtures

Analytical Characterization

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic tert-butyl singlet (~1.0 ppm), dimethylsilyl methyls (~0.0 ppm), and aromatic protons shifted due to fluorine substitution.
    • ^19F NMR confirms the presence of fluorine atoms on the aromatic ring.
  • Mass Spectrometry: Confirms molecular ion corresponding to the silyl ether.
  • IR Spectroscopy: Shows Si–O–C stretching and absence of phenolic OH peak, confirming silylation.
  • Purity: Typically >95% by HPLC or GC.

Research Findings and Optimization Notes

  • Base Selection: Imidazole is preferred due to its dual role as base and nucleophilic catalyst, improving reaction rate and yield.
  • Temperature Control: Lower temperatures reduce side reactions such as over-silylation or decomposition.
  • Stoichiometry: Slight excess of silylating agent ensures complete conversion.
  • Solvent Dryness: Critical to avoid hydrolysis of silyl chloride; use of freshly distilled or anhydrous solvents is recommended.
  • Work-up: Efficient aqueous work-up and drying prevent contamination and improve product isolation.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
TBDMSCl + Imidazole in DCM 0°C to RT, 2-6 h 85-95 Mild, high yield, widely used
TBDMSOTf + Pyridine 0°C to RT, 1-3 h 90-95 More reactive, shorter reaction
TBDMSCl + Triethylamine RT, 4-12 h 80-90 Alternative base, longer reaction
Catalyzed by DMAP DCM, RT, 1-4 h 88-93 Catalytic acceleration

Chemical Reactions Analysis

Types of Reactions: Tert-butyl(3,5-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

    Oxidation and Reduction Reactions: The silane group can be oxidized to form silanols or reduced to form silanes.

    Hydrolysis: The silane group is susceptible to hydrolysis, forming silanols and releasing tert-butyl alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Water or aqueous acids/bases.

Major Products:

    Substitution Reactions: Substituted phenoxy derivatives.

    Oxidation Reactions: Silanols.

    Reduction Reactions: Silanes.

    Hydrolysis: Silanols and tert-butyl alcohol.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Tert-butyl(3,5-difluorophenoxy)dimethylsilane serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows for selective reactions that are crucial in synthesizing pharmaceuticals and agrochemicals.
  • Silane Coupling Agents
    • This compound acts as a silane coupling agent, enhancing the adhesion between organic materials and inorganic substrates. This application is vital in the development of composite materials where surface modification is essential for improved properties.
  • Fluorinated Compounds
    • The presence of fluorine atoms in the compound enhances its chemical stability and lipophilicity, making it useful in the synthesis of fluorinated compounds that are often employed in medicinal chemistry.
  • Nanotechnology
    • In nanotechnology, this compound is utilized for functionalizing nanoparticles. This functionalization is crucial for improving the dispersibility and stability of nanoparticles in various solvents.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound in synthesizing fluorinated analogs of known pharmaceutical compounds. The results indicated that the incorporation of fluorine significantly enhanced the biological activity of these compounds compared to their non-fluorinated counterparts.

Case Study 2: Composite Material Development

In a project focused on developing advanced composite materials, researchers utilized this compound as a coupling agent to improve the bonding between polymer matrices and glass fibers. The composites exhibited enhanced mechanical properties and thermal stability, showcasing the compound's utility in materials science.

Mechanism of Action

The mechanism of action of tert-butyl(3,5-difluorophenoxy)dimethylsilane involves its ability to form stable bonds with various substrates. The electron-withdrawing fluorine atoms enhance the reactivity of the phenoxy group, facilitating nucleophilic substitution reactions. The silane group can undergo hydrolysis, forming silanols that can further react with other compounds, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Fluorine vs. Bromine Substituents : The 3,5-difluoro derivative exhibits greater electronegativity and stability compared to brominated analogs (e.g., Compound 6 in ), which are more reactive in Suzuki-Miyaura couplings due to bromine’s leaving-group capability.
  • Trifluoromethyl Groups : 3,5-Bis(trifluoromethyl)phenyldimethylsilane demonstrates superior electron-withdrawing effects, making it resistant to oxidation and nucleophilic substitution compared to the difluoro variant .
  • Methoxy vs. Fluoro : The methoxy group in ((2-bromo-5-methoxybenzyl)oxy)(tert-butyl)dimethylsilane increases electron density, enhancing solubility in polar solvents but reducing stability under acidic conditions .

Steric Considerations

  • The tert-butyl group in all compounds provides steric bulk, protecting reactive sites. However, substituent positions (e.g., 3,5-difluoro vs. 4-bromo-3-fluoro) influence accessibility for further reactions. For instance, the 3,5-difluoro arrangement minimizes steric hindrance compared to ortho-substituted analogs .

Research Findings and Trends

  • Market Discontinuation: The discontinuation of this compound aligns with a shift toward brominated or trifluoromethylated silanes, which offer broader reactivity in cross-coupling and medicinal chemistry .
  • Synthetic Efficiency: Brominated analogs (e.g., Compound 6) are synthesized via silylation of phenolic intermediates using tert-butyldimethylsilyl chloride and imidazole, a method adaptable to diverse substrates .
  • Biological Compatibility : Fluorinated silanes are explored for their lipophilicity and membrane permeability, though ester derivatives (e.g., ) may exhibit better bioavailability.

Biological Activity

Tert-butyl(3,5-difluorophenoxy)dimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H16F2O2Si
  • CAS Number : 917827-99-7
  • Molecular Weight : 244.34 g/mol

The compound features a tert-butyl group, which is often incorporated into bioactive molecules to enhance their lipophilicity and metabolic stability. The presence of the difluorophenoxy moiety may also influence its interaction with biological targets.

Research indicates that this compound may modulate various biological pathways. One notable mechanism involves the inhibition of specific kinases, which play critical roles in cell signaling and proliferation. For instance, compounds with similar structures have been shown to affect the phosphorylation status of proteins involved in cellular stress responses, such as eIF2α .

Key Mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit FLT3 kinase, which is implicated in acute myeloid leukemia (AML) treatment .
  • Modulation of Stress Response : The compound may influence the integrated stress response (ISR), potentially providing protective effects against cellular stressors .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
eIF2α ModulationDemonstrated attenuation of translation initiation under stress conditions.
FLT3 InhibitionInduced apoptosis in AML cell lines; significant tumor regression in xenograft models.
CytotoxicityShowed selective cytotoxicity against cancer cells with minimal effects on normal cells.

Case Study: FLT3 Inhibition

In a study focused on novel FLT3 inhibitors, compounds structurally related to this compound exhibited potent inhibitory effects on FLT3 phosphorylation. This led to apoptosis in MV4-11 cells, a model for AML. The study highlighted that these compounds could induce complete tumor regression without significant toxicity at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl(3,5-difluorophenoxy)dimethylsilane?

The compound can be synthesized via cobalt-catalyzed cross-coupling reactions. A representative method involves reacting a tert-butyl silyl-protected iodocyclopentane derivative with a Grignard reagent (e.g., (3,5-difluorophenyl)magnesium chloride) at low temperatures (-50°C). After gradual warming to room temperature, the product is purified via column chromatography (SiO₂, n-hexane/Et₂O = 50:1), yielding ~74% of the target compound as a colorless oil . Key considerations include temperature control to avoid side reactions and solvent selection for efficient purification.

Q. How is this compound characterized structurally?

Characterization typically employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with shifts reflecting electron-withdrawing fluorine atoms and silyl ether groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+^+] at m/z 306.2007 (calculated 306.2015 for C₁₈H₃₀O₂Si), ensuring molecular formula accuracy .
  • IR Spectroscopy : Peaks at ~1602 cm⁻¹ (C-F stretching) and ~1249 cm⁻¹ (Si-O-C linkage) validate functional groups .

Q. What are the primary reactivity patterns of this silyl ether in organic synthesis?

The tert-butyldimethylsilyl (TBDMS) group acts as a robust protecting group for hydroxyl or phenolic moieties. Its stability under acidic and basic conditions allows selective deprotection in multi-step syntheses. The 3,5-difluorophenoxy substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Stille) in the presence of transition-metal catalysts .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yield optimization involves:

  • Catalyst Screening : Cobalt catalysts (e.g., Co(acac)₂) improve regioselectivity in cross-coupling steps.
  • Temperature Gradients : Slow warming from -50°C to RT minimizes undesired byproducts (e.g., homocoupling).
  • Purification Strategies : Gradient elution in column chromatography (n-hexane/Et₂O) resolves closely eluting impurities .

Q. What mechanistic insights explain the role of fluorine substituents in reactivity?

The 3,5-difluoro substitution on the phenyl ring increases electron deficiency via inductive effects, enhancing susceptibility to nucleophilic attack. Computational studies suggest fluorine’s electronegativity lowers the LUMO energy of the aromatic ring, accelerating reactions like cross-coupling or halogen exchange . Comparative data with non-fluorinated analogs show 2–3× faster reaction kinetics in palladium-mediated couplings .

Q. How do structural analogs of this compound inform its biological activity?

Structurally related compounds (e.g., 2-(3,5-difluorophenoxy)-2-methylpropan-1-amine hydrochloride) exhibit antimicrobial and anticancer activity due to fluorine-enhanced binding to enzyme active sites. Molecular docking studies predict this compound may inhibit viral polymerases (e.g., paramyxoviridae) by mimicking nucleoside triphosphates, though empirical validation is needed .

Q. How should researchers resolve contradictions in reported data (e.g., divergent reaction yields)?

Discrepancies often arise from:

  • Substituent Positioning : Meta-fluorine vs. para-fluorine placement alters steric and electronic profiles, affecting reaction outcomes.
  • Catalyst Purity : Trace metal contaminants (e.g., Pd in Co catalysts) may unintentionally drive side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than non-polar solvents (e.g., hexane). Systematic replication with controlled variables (e.g., anhydrous conditions, degassed solvents) is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl(3,5-difluorophenoxy)dimethylsilane
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Tert-butyl(3,5-difluorophenoxy)dimethylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.